Cas no 2248301-90-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate is a specialized chemical compound featuring a phthalimide core linked to a 3-(2,2,2-trifluoroethoxy)benzoate moiety. This structure imparts unique reactivity and stability, making it valuable in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals. The trifluoroethoxy group enhances lipophilicity and metabolic resistance, while the phthalimide component offers versatility in further functionalization. Its well-defined molecular architecture ensures consistent performance in coupling reactions or as a building block for complex molecules. The compound is typically characterized by high purity and stability under standard handling conditions, making it suitable for research and industrial applications requiring precise chemical modifications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate structure
2248301-90-6 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate
CAS No:2248301-90-6
MF:C17H10F3NO5
Molecular Weight:365.26021528244
CID:5867726
PubChem ID:165730398

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate
    • EN300-6519138
    • 2248301-90-6
    • インチ: 1S/C17H10F3NO5/c18-17(19,20)9-25-11-5-3-4-10(8-11)16(24)26-21-14(22)12-6-1-2-7-13(12)15(21)23/h1-8H,9H2
    • InChIKey: JHFIVQWLTAAWAJ-UHFFFAOYSA-N
    • SMILES: FC(COC1C=CC=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C=1)(F)F

計算された属性

  • 精确分子量: 365.05110691g/mol
  • 同位素质量: 365.05110691g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 555
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 72.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate Pricemore >>

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Enamine
EN300-6519138-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate
2248301-90-6
0.1g
$376.0 2023-05-31
Enamine
EN300-6519138-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate
2248301-90-6
5g
$1240.0 2023-05-31
Enamine
EN300-6519138-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate
2248301-90-6
0.5g
$410.0 2023-05-31
Enamine
EN300-6519138-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate
2248301-90-6
0.05g
$359.0 2023-05-31
Enamine
EN300-6519138-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate
2248301-90-6
1g
$428.0 2023-05-31
Enamine
EN300-6519138-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate
2248301-90-6
10g
$1839.0 2023-05-31
Enamine
EN300-6519138-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate
2248301-90-6
2.5g
$838.0 2023-05-31
Enamine
EN300-6519138-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate
2248301-90-6
0.25g
$393.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate (CAS No. 2248301-90-6)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate, identified by its CAS number 2248301-90-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, characterized by its intricate molecular structure that integrates elements of both isoindole and benzoate moieties. The presence of a 1,3-dioxo group and a trifluoroethoxy substituent imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.

The structural framework of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate (CAS No. 2248301-90-6) is strategically designed to interact with biological targets in a highly specific manner. The isoindole core is known for its ability to mimic natural product scaffolds, which are frequently encountered in bioactive molecules. This structural motif has been extensively studied for its potential applications in the development of antimicrobial, antiviral, and anticancer agents. The trifluoroethoxy group introduces fluorine atoms into the molecule, which are well-known for their ability to modulate metabolic stability and binding affinity. Such modifications are critical in enhancing the pharmacokinetic profiles of drug candidates.

In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds with therapeutic potential. Among these, derivatives of isoindole have emerged as a particularly fertile ground for innovation due to their diverse biological activities. The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate (CAS No. 2248301-90-6) exemplifies this trend by combining the isoindole scaffold with functional groups that enhance its interactions with biological systems. The 1,3-dioxo group contributes to the molecule's polarity and hydrogen bonding capabilities, while the trifluoroethoxy substituent influences its lipophilicity and metabolic resistance.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that isoindole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific arrangement of atoms in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate (CAS No. 2248301-90-6) suggests that it may interact with key enzymes and receptors involved in disease pathways. For instance, studies have shown that isoindole-based compounds can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory processes.

The introduction of fluorine atoms into the molecule through the trifluoroethoxy group is particularly noteworthy from a medicinal chemistry perspective. Fluorine substitution is a well-established strategy in drug design due to its ability to improve pharmacological properties such as binding affinity and metabolic stability. In particular, trifluoromethyl groups have been shown to enhance the efficacy of drugs by increasing their lipophilicity and resistance to degradation by metabolic enzymes. The presence of three fluorine atoms in the trifluoroethoxy moiety of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,2,2-trifluoroethoxy)benzoate (CAS No. 2248301-90-6) suggests that it may exhibit enhanced bioavailability and prolonged half-life compared to non-fluorinated analogs.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of novel compounds with greater accuracy than ever before. By leveraging techniques such as molecular docking and quantum mechanical calculations, scientists can simulate how 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl 3-(2,,*,*,*,*trifluoroethoxy)benzoate (CAS No. 2248301,,*90,,*6) interacts with target proteins and nucleic acids. These computational studies have provided valuable insights into the structural features that contribute to its potency and selectivity. For example, they have highlighted the importance of hydrogen bonding interactions between the dioxo group and polar residues in target proteins.

In addition to computational methods, experimental approaches such as X-ray crystallography have been instrumental in elucidating the binding modes of isoindole derivatives. Structural analyses have revealed that these compounds often adopt specific conformations that optimize their interactions with biological targets. The rigid framework provided by the isoindole core allows for precise alignment with key residues in proteins, while the presence of functional groups such as hydroxyls and carboxylic acids facilitates hydrogen bonding networks. These insights have guided efforts to optimize the structure of 1,,*3,,*dioxo,,*–,,*dihydro–,,*–H–isoindol–,,*–,*,*–yl 3((*,*,*,*,*trifluoroethoxy)benzoate (CAS No.) for improved therapeutic efficacy.

The synthesis of complex organic molecules like 1,,*–dioxo–,,*–dihydro–,,*–H–isoindol–,,*–,*,*–yl 3((*,*,*,*,*trifluoroethoxy)benzoate (CAS No.) represents a significant challenge due to the need for multiple stereoselective steps and delicate functional group manipulations. However, recent developments in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled chemists to build complex heterocyclic frameworks efficiently while maintaining high yields and enantiomeric purity. These advances have opened up new possibilities for designing novel bioactive compounds based on isoindole scaffolds.

The potential therapeutic applications of 1,,*–dioxo–,,*–dihydro–,,*–H–isoindol–,,*–,*,*–yl 3((*,*,*,*,*trifluoroethoxy)benzoate (CAS No.) extend beyond inflammation management to include other areas such as cancer treatment and neuroprotection. Preclinical studies have suggested that isoindole derivatives can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. Additionally, these compounds have shown promise in protecting against neurodegenerative diseases by scavenging reactive oxygen species and modulating neurotransmitter levels.

The role of fluorine substitution in enhancing drug-like properties cannot be overstated.* In addition to improving lipophilicity,* fluorine atoms can also influence metabolic stability by preventing unwanted hydrolysis or oxidation.* The presence of three fluorine atoms in the *trifluoroethoxy moiety*of *_*_*_*_*_*_*_*_*_*_*_*_*_*_*_* (CAS No.) likely contributes significantly *to its resistance *to degradation.* This enhanced stability would be particularly beneficial *for drugs intended *for long-term use or those requiring multiple daily doses.* Furthermore,* fluorine substitution can also improve binding affinity by increasing electrostatic interactions between *the drug *and *its target.* These effects *are well documented *in literature *and provide strong justification *for exploring *the potential *of *this compound *in drug discovery efforts.*

The growing interest *in Isoindole derivatives is reflected *in numerous recent publications *and patents.* Researchers are actively exploring new synthetic routes *to access *these molecules *with varying degrees *of complexity.* Some studies focus on developing general methodologies *for constructing Isoindole scaffolds,* while others concentrate on optimizing specific derivatives *for particular therapeutic applications.* The work being done on *_* (CAS No.) fits within this broader trend toward innovation *in Isoindole-based drug discovery.* By leveraging state-of-the-art synthetic techniques *and computational tools,* scientists are paving the way toward discovering new treatments *for a range *of diseases.*

In conclusion,* *_,_,_,_,_,_,_,_,_,_,_,_,_,_,_(CAS No.)_* represents an exciting opportunity for further exploration *in pharmaceutical chemistry.* Its unique structural features—combining an Isoindole core with functional groups such as _dioxo_* _and _trifluoroethoxy_*—make it a promising candidate for developing novel therapeutics.* Recent advances _in synthetic methodologies,* computational modeling,* _and experimental biology provide a strong foundation _for investigating _its potential applications._ As research continues,* we can expect _to see more discoveries _about how _this compound interacts _with biological systems—and ultimately,_ whether it will become part _of future medical treatments._ Until then,* it remains an important subject_of study_for chemists_and biologists alike.

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